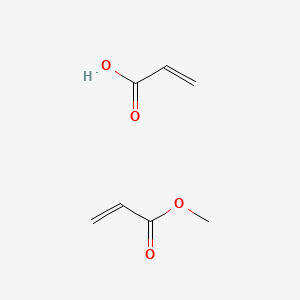

Methyl prop-2-enoate; prop-2-enoic acid

Descripción

Methyl prop-2-enoate (CAS 96-33-3), also known as methyl acrylate, is an α,β-unsaturated ester with the formula CH₂=CHCOOCH₃. It is widely used in polymer synthesis, such as poly(methyl methacrylate) (PMMA) production , and exhibits significant antifungal activity against plant pathogens like Fusarium culmorum and Cochliobolus sativus .

Prop-2-enoic acid (acrylic acid, CAS 79-10-7) is a carboxylic acid (CH₂=CHCOOH) with applications in copolymer production, adhesives, and coatings. Its derivatives, including esters like ethyl prop-2-enoate and butyl prop-2-enoate, are pivotal in industrial polymer chemistry .

Propiedades

Número CAS |

25302-81-2 |

|---|---|

Fórmula molecular |

C7H10O4 |

Peso molecular |

158.15 g/mol |

Nombre IUPAC |

methyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C3H4O2/c1-3-4(5)6-2;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5) |

Clave InChI |

MYSWGNHLJGOCPT-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C=C.C=CC(=O)O |

Números CAS relacionados |

25302-81-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Structure and Reactivity

Key Insights :

Antifungal Activity

Key Insights :

- Methyl prop-2-enoate outperforms methyl propanoate and p-cymene due to its electrophilic α,β-unsaturated ester group, which likely interacts with fungal cellular components .

- At 500 µM, methyl prop-2-enoate releases 700–1000 mg/L potassium from C. sativus, indicating rapid membrane permeability alteration .

Key Insights :

- Copolymers of prop-2-enoic acid and butyl acrylate exhibit tunable mechanical properties, making them ideal for coatings .

- Methyl prop-2-enoate’s volatility (evident in its low molecular weight) requires careful handling in industrial settings, with permissible exposure limits of 2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.